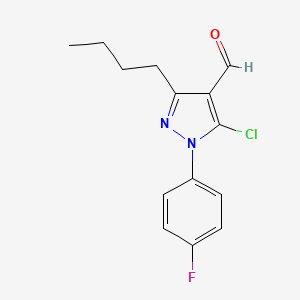

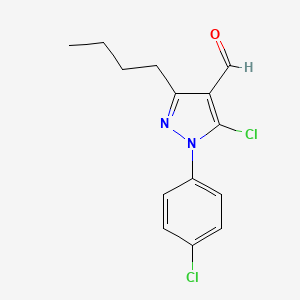

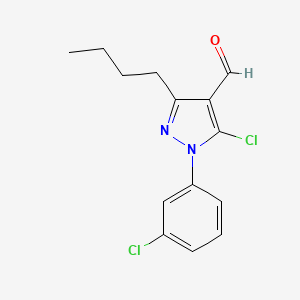

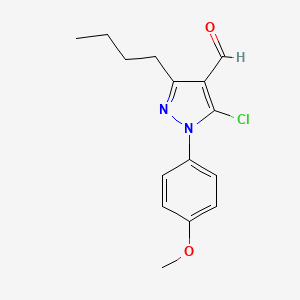

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde (3BCFPC) is a compound which has been studied for its potential in various scientific applications. It is a type of carbaldehyde, which is a derivative of carbonyl compounds. It is known for its stability and low toxicity, making it an attractive candidate for various lab experiments. 3BCFPC has been investigated for its use in various fields, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Suzuki–Miyaura Cross-Coupling Reactions

This compound can serve as a precursor in Suzuki–Miyaura cross-coupling reactions, which are pivotal in creating carbon-carbon bonds in organic chemistry. The pyrazole ring can act as a ligand, coordinating with palladium catalysts to facilitate the coupling process. This application is particularly valuable in the synthesis of complex pharmaceuticals and polymers .

Benzylic Functionalization

The benzylic position adjacent to the pyrazole ring is a prime site for various chemical transformations. This includes free radical bromination , nucleophilic substitution , and oxidation . Such reactions are fundamental in the modification of the compound to derive new molecules with potential pharmacological activities .

Kinase Inhibition for Cancer Therapy

Pyrazole derivatives have been identified as potent kinase inhibitors. This compound, with its unique structural features, could be investigated for its efficacy in inhibiting protein kinases, which play a crucial role in cancer cell proliferation. It holds promise for the development of new anticancer drugs .

Medicinal Chemistry and Drug Discovery

The pyrazole core of the compound is a common motif in medicinal chemistry. It can be utilized to create a diverse array of bioactive molecules. Its applications span from anti-inflammatory and analgesic agents to antiviral and anticancer compounds. The fluorophenyl group could enhance the compound’s ability to interact with various biological targets .

Agrochemistry

In agrochemical research, this compound could be used to synthesize new pesticides or herbicides. The pyrazole moiety is known for its role in plant growth regulation and pest control. Its modification could lead to the development of novel agrochemicals that are more effective and environmentally friendly .

Coordination Chemistry and Organometallic Chemistry

The compound’s structure allows it to act as a ligand in coordination complexes. It could be explored for its potential to stabilize transition metals in various oxidation states, which is beneficial for catalysis and material science applications. Additionally, its organometallic derivatives could be studied for their electronic and magnetic properties .

properties

IUPAC Name |

3-butyl-5-chloro-1-(2-fluorophenyl)pyrazole-4-carbaldehyde |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClFN2O/c1-2-3-7-12-10(9-19)14(15)18(17-12)13-8-5-4-6-11(13)16/h4-6,8-9H,2-3,7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJUCZNPATGKCSQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NN(C(=C1C=O)Cl)C2=CC=CC=C2F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Butyl-5-chloro-1-(2-fluorophenyl)-1H-pyrazole-4-carbaldehyde | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

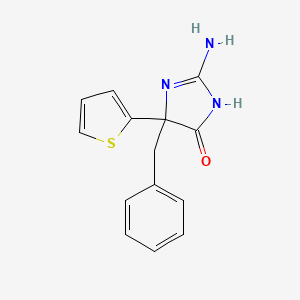

![2-Amino-5-(4-chlorophenyl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345767.png)

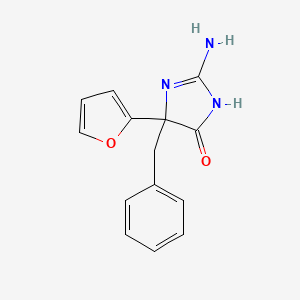

![2-Amino-5-(thiophen-2-yl)-5-[(3,4,5-trimethoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345798.png)

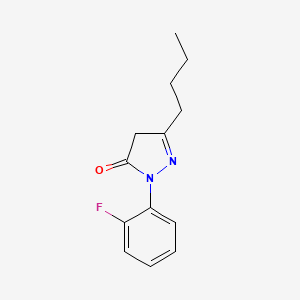

![2-Amino-5-(furan-2-yl)-5-[(4-methoxyphenyl)methyl]-4,5-dihydro-1H-imidazol-4-one](/img/structure/B6345821.png)